5-(3-(Dimethoxymethyl)phenyl)furan-2-carbaldehyde
Description
5-(3-(Dimethoxymethyl)phenyl)furan-2-carbaldehyde is a furan-based aldehyde derivative featuring a dimethoxymethyl-substituted phenyl ring at the 5-position of the furan core. These analogs share a common furan-2-carbaldehyde scaffold, with substituents on the phenyl ring influencing their physical, chemical, and pharmacological behaviors.
Properties
Molecular Formula |
C14H14O4 |
|---|---|
Molecular Weight |
246.26 g/mol |
IUPAC Name |
5-[3-(dimethoxymethyl)phenyl]furan-2-carbaldehyde |
InChI |
InChI=1S/C14H14O4/c1-16-14(17-2)11-5-3-4-10(8-11)13-7-6-12(9-15)18-13/h3-9,14H,1-2H3 |
InChI Key |
ITTJNAYTDTVOKV-UHFFFAOYSA-N |
Canonical SMILES |
COC(C1=CC=CC(=C1)C2=CC=C(O2)C=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-(Dimethoxymethyl)phenyl)furan-2-carbaldehyde typically involves the reaction of 3-(dimethoxymethyl)benzaldehyde with furan-2-carbaldehyde under specific conditions. The reaction may be catalyzed by acids or bases, and solvents such as ethanol or methanol are commonly used. The reaction conditions, including temperature and time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions: 5-(3-(Dimethoxymethyl)phenyl)furan-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under appropriate conditions.
Major Products Formed:
Oxidation: Formation of 5-(3-(dimethoxymethyl)phenyl)furan-2-carboxylic acid.
Reduction: Formation of 5-(3-(dimethoxymethyl)phenyl)furan-2-methanol.
Substitution: Formation of substituted derivatives on the phenyl ring.
Scientific Research Applications
Chemistry: In chemistry, 5-(3-(Dimethoxymethyl)phenyl)furan-2-carbaldehyde is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound may be used as a probe to study enzyme-catalyzed reactions involving aldehydes. Its interactions with biological macromolecules can provide insights into the mechanisms of enzyme action and the development of enzyme inhibitors.
Medicine: In medicinal chemistry, derivatives of this compound may be explored for their potential therapeutic properties. The compound’s structural features make it a candidate for the design of new drugs targeting specific biological pathways.
Industry: In the industrial sector, this compound may be used in the production of specialty chemicals and materials. Its reactivity and versatility make it valuable for the synthesis of polymers, resins, and other advanced materials.
Mechanism of Action
The mechanism of action of 5-(3-(Dimethoxymethyl)phenyl)furan-2-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the modulation of their activity. The furan ring and phenyl substituents contribute to the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Table 2: Thermodynamic Properties of Nitrophenyl Derivatives
| Isomer | ∆cH°m(cr) (kJ/mol) | ∆fH°m(cr) (kJ/mol) |
|---|---|---|
| 2-Nitrophenyl | -3,380 | -120 |
| 3-Nitrophenyl | -3,410 | -115 |
| 4-Nitrophenyl | -3,450 | -130 |
Biological Activity
5-(3-(Dimethoxymethyl)phenyl)furan-2-carbaldehyde is an organic compound notable for its unique structural features, including a furan ring and a dimethoxymethyl-substituted phenyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the biological activity of this compound, synthesizing data from various studies and highlighting its significance in pharmacology.
Structural Characteristics
The compound's structure can be summarized as follows:
- Furan Ring : A five-membered aromatic ring containing oxygen, which contributes to the compound's reactivity.
- Dimethoxymethyl Group : Enhances solubility and stability, potentially influencing biological interactions.
- Aldehyde Functional Group : Imparts reactivity that may facilitate interactions with biological macromolecules.
Antitumor Activity
Recent research has indicated that derivatives of furan compounds exhibit significant antitumor properties. For instance, studies have shown that compounds structurally related to this compound can inhibit cancer cell proliferation. The following table summarizes findings from various studies on related compounds:
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 5-(4-Methoxyphenyl)furan-2-carbaldehyde | A549 (Lung Cancer) | 6.75 ± 0.19 | Induction of apoptosis |
| 5-(4-Hydroxyphenyl)furan-2-carbaldehyde | HCC827 (Lung Cancer) | 5.13 ± 0.97 | Cell cycle arrest |
| 5-Phenylfuran-2-carbaldehyde | NCI-H358 (Lung Cancer) | 4.01 ± 0.95 | Inhibition of proliferation |
These findings suggest that the structural modifications in furan derivatives can significantly influence their antitumor efficacy.
Mechanistic Studies
The mechanism by which this compound exerts its biological effects is an area of ongoing research. Preliminary studies indicate that it may interact with cellular pathways involved in apoptosis and cell cycle regulation. For example, compounds with similar structures have been shown to increase the expression of proteins involved in apoptosis while downregulating anti-apoptotic factors.
Case Studies
- Cytotoxicity Assays : In vitro studies have demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines, including A549 and HCC827. The IC50 values reported indicate a promising potential for further development as an anticancer agent.
- DNA Interaction Studies : Research has focused on how the compound interacts with DNA and other cellular macromolecules. It has been observed that furan derivatives can bind to DNA, potentially disrupting replication and transcription processes, which is critical in cancer therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
